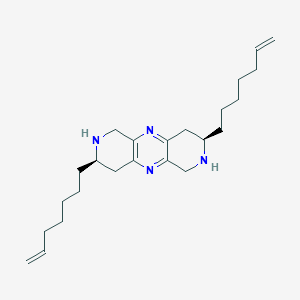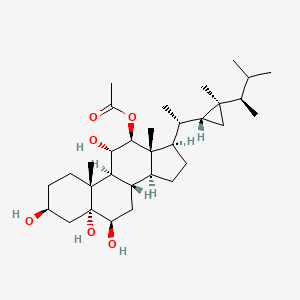
ISOBUTYROYL CARNITINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyroyl carnitine: is an ester formed by the combination of isobutyric acid and L-carnitine. L-carnitine is a naturally occurring quaternary ammonium compound that plays a crucial role in transporting fatty acids into the mitochondria for β-oxidation . This compound is a derivative of L-carnitine, characterized by the attachment of an isobutyryl group (a branched four-carbon chain). This molecule is commonly found in biological systems as part of the intermediate metabolism of branched-chain amino acids, particularly valine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyroyl carnitine can be synthesized by transferring an acyl group from isobutyryl-CoA to a molecule of L-carnitine . This reaction is typically catalyzed by enzymes such as carnitine acyltransferases. The reaction conditions often involve the use of methanol as a solvent and maintaining the reaction mixture at low temperatures to ensure stability .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantitation and analysis of the compound . This method allows for high throughput and precise quantitation of this compound in various biological samples .
Chemical Reactions Analysis
Types of Reactions: Isobutyroyl carnitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid derivative.
Reduction: This reaction involves the reduction of the carbonyl group in this compound to form an alcohol.
Substitution: This reaction involves the replacement of the isobutyryl group with other acyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of isobutyric acid.
Reduction: Formation of isobutyryl alcohol.
Substitution: Formation of various acyl carnitine derivatives depending on the substituent used.
Scientific Research Applications
Isobutyroyl carnitine has several scientific research applications, including:
Chemistry:
- Used as a standard in analytical chemistry for the quantitation of acylcarnitines in biological samples .
Biology:
Medicine:
- Used as a biomarker for diagnosing metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency .
- Helps in monitoring metabolic status and understanding metabolic changes under various physiological or pathological conditions .
Industry:
Mechanism of Action
Isobutyroyl carnitine exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation . The molecular targets involved include carnitine acyltransferases, which catalyze the transfer of the isobutyryl group from isobutyryl-CoA to L-carnitine . This process is crucial for the metabolism of branched-chain amino acids and the production of energy in the form of ATP .
Comparison with Similar Compounds
Butyrylcarnitine: An acylcarnitine formed by the combination of butyric acid and L-carnitine.
Glutarylcarnitine: An acylcarnitine formed by the combination of glutaric acid and L-carnitine.
Comparison:
Isobutyroyl Carnitine vs. Butyrylcarnitine: Both compounds are involved in fatty acid metabolism, but this compound is specifically associated with the metabolism of branched-chain amino acids, particularly valine.
This compound vs. Glutarylcarnitine: While both compounds are acylcarnitines, glutarylcarnitine is associated with the metabolism of lysine and tryptophan, whereas this compound is linked to valine metabolism.
This compound’s unique role in branched-chain amino acid metabolism and its use as a biomarker for metabolic disorders highlight its significance in scientific research and clinical applications .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
LRCNOZRCYBNMEP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyms |
isobutyryl-1-carnitine isobutyrylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



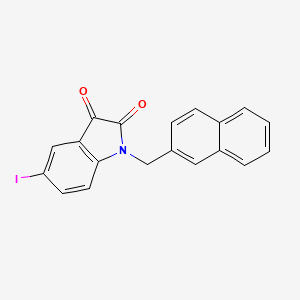
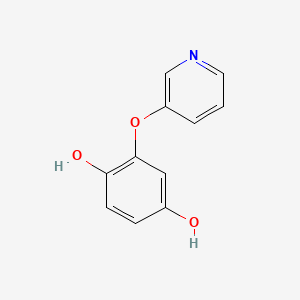
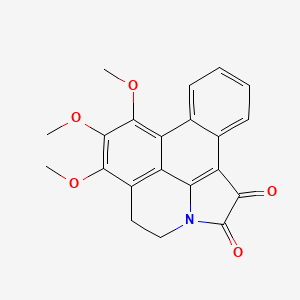
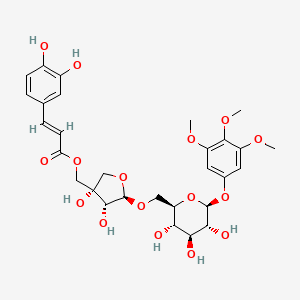

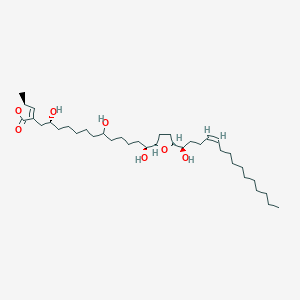
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248533.png)
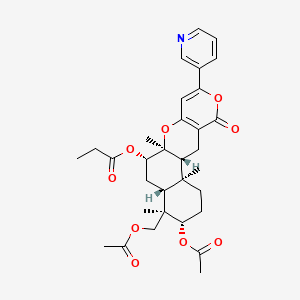
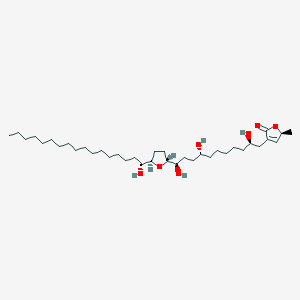
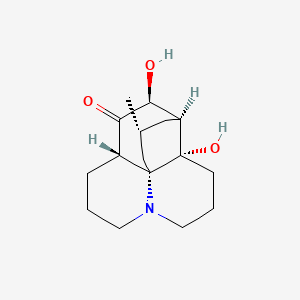
![(7R,10R)-3,22,29-trihydroxy-10-methyl-5,20,27-trioxo-9-oxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(29),2,4(12),13,17,19(28),21(26),22,24-nonaene-7-carboxylic acid](/img/structure/B1248543.png)
